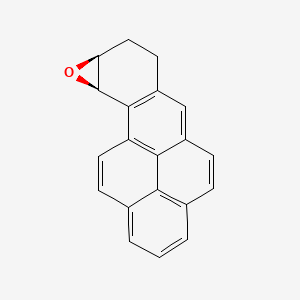

7,8-Dihydrobenzo(a)pyrene-9,10-epoxide

Description

Structure

3D Structure

Properties

CAS No. |

36504-68-4 |

|---|---|

Molecular Formula |

C20H14O |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

(3R,5S)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene |

InChI |

InChI=1S/C20H14O/c1-2-11-4-5-13-10-14-7-9-16-20(21-16)19(14)15-8-6-12(3-1)17(11)18(13)15/h1-6,8,10,16,20H,7,9H2/t16-,20-/m0/s1 |

InChI Key |

DUHHIDHETBMUJJ-JXFKEZNVSA-N |

Isomeric SMILES |

C1CC2=C([C@@H]3[C@H]1O3)C4=C5C(=C2)C=CC6=C5C(=CC=C6)C=C4 |

Canonical SMILES |

C1CC2=C(C3C1O3)C4=C5C(=C2)C=CC6=C5C(=CC=C6)C=C4 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 7,8 Dihydrobenzo a Pyrene 9,10 Epoxide

Enzymatic Conversion of Benzo[a]pyrene (B130552) to 7,8-Dihydrobenzo(a)pyrene-9,10-epoxide

The conversion of the relatively inert Benzo[a]pyrene (BaP) into its ultimate carcinogenic form, BPDE, is a sequential process catalyzed by specific enzymes within the body. researchgate.netwikipedia.org This metabolic pathway is a classic example of "lethal synthesis," where a foreign compound is transformed into a more toxic substance.

The first step in the metabolic activation of BaP is an oxidation reaction catalyzed by Cytochrome P450 (CYP) enzymes, a superfamily of mixed-function oxidases. nih.gov These enzymes introduce an epoxide group across the 7,8-double bond of the BaP molecule, forming BaP-7,8-epoxide. nih.gov Several CYP isoforms can metabolize BaP, but CYP1A1 and CYP1B1 are considered the most important in its bioactivation. nih.gov

CYP1A1 is highly efficient in oxidizing BaP. nih.gov CYP1B1 also actively metabolizes BaP, contributing significantly to the formation of precursor metabolites that lead to BPDE. nih.govnih.gov Studies using recombinant human P450 enzymes have quantified the rates at which these enzymes produce the key intermediate, BaP-7,8-dihydrodiol (following the subsequent action of epoxide hydrolase). The data demonstrates that while both enzymes are active, their efficiencies and the resulting metabolite profiles can differ. nih.gov For instance, in one study, the rate of BaP-7,8-dihydrodiol formation by human CYP1A1 was 0.38 nmol/min/nmol P450, whereas for CYP1B1 it was 0.17 nmol/min/nmol P450. nih.gov

| Enzyme | Rate of BaP-7,8-dihydrodiol Formation (nmol/min/nmol P450) |

|---|---|

| CYP1A1 | 0.38 nih.gov |

| CYP1B1 | 0.17 nih.gov |

| CYP1A2 | Undetectable nih.gov |

Following the initial epoxidation by CYP enzymes, the resulting BaP-7,8-epoxide is a substrate for another critical enzyme, microsomal epoxide hydrolase (mEH). nih.govnih.gov This enzyme catalyzes the hydration of the epoxide ring, adding a water molecule to open the three-membered ring structure. wikipedia.org This reaction is highly stereospecific, converting the epoxide into an optically pure (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, also known as (-)-BaP-7,8-dihydrodiol. nih.govnih.gov The action of epoxide hydrolase is essential for the pathway to proceed, as it creates the dihydrodiol intermediate necessary for the final oxidation step. nih.gov

In the final and decisive step of bioactivation, the (-)-BaP-7,8-dihydrodiol undergoes a second epoxidation, again catalyzed by Cytochrome P450 enzymes. wikipedia.orgnih.gov This oxidation occurs at the 9,10-double bond of the dihydrodiol, forming the ultimate carcinogen, this compound (BPDE). nih.gov The P450 isoforms CYP1A1 and CYP1B1 are primary catalysts in this reaction as well. acs.orgnih.gov The catalytic efficiency of these enzymes in converting the dihydrodiol to the diol epoxide has been determined through kinetic studies. P450 1A1 is notably more efficient than P450 1B1 in this transformation. acs.org

| Enzyme | kcat (min⁻¹) | Km (µM) | kcat/Km (mM⁻¹ min⁻¹) |

|---|---|---|---|

| P450 1A1 | 9.3 acs.org | 0.53 acs.org | 17,000 acs.org |

| P450 1B1 | 3.8 acs.org | 1.0 acs.org | 3,800 acs.org |

Stereoisomeric Pathways and Formation of Diastereomers and Enantiomers

The metabolic activation of BaP is a highly stereoselective process, resulting in the formation of specific stereoisomers of BPDE. nih.gov The spatial arrangement of the functional groups in the BPDE molecule is critical to its biological activity. Four primary configurational isomers are generated through metabolism: (+)-anti-BPDE, (-)-anti-BPDE, (+)-syn-BPDE, and (-)-syn-BPDE. researchgate.netresearchgate.net

The enzymatic epoxidation of BaP-7,8-dihydrodiol can result in two different diastereomers, known as anti-BPDE and syn-BPDE. researchgate.net This classification is based on the relative positions of the newly formed epoxide ring and the hydroxyl group at the 7-position.

anti-Diastereomer : In this configuration, the epoxide ring and the benzylic hydroxyl group are on opposite faces of the pyrene (B120774) ring system. This is also referred to as a trans configuration. researchgate.netpnas.org

syn-Diastereomer : In this configuration, the epoxide ring and the benzylic hydroxyl group are on the same face of the pyrene ring system, a cis configuration. researchgate.net

Metabolic studies have shown that the enzymatic conversion stereoselectively favors the formation of the anti-diastereomer over the syn-diastereomer, with ratios of approximately 10-to-1 or higher being reported. nih.govpnas.org

The biosynthesis of BPDE is also highly enantioselective, meaning that specific optical isomers (enantiomers) are preferentially formed. nih.gov The process is stereospecific from the very first step.

The initial oxygenation of BaP by mixed-function oxidases produces essentially a single enantiomer of BaP-7,8-epoxide. nih.gov

Epoxide hydrolase then stereospecifically hydrates this epoxide to form an optically pure (-)-trans-7,8-diol. nih.govnih.gov

In the final step, the stereoselective oxygenation of this specific (-)-trans-7,8-diol enantiomer by CYPs predominantly yields the (+)-anti-BPDE enantiomer. wikipedia.org

This highly specific pathway is significant because the different stereoisomers possess varying biological activities. The (+)-anti-BPDE isomer is consistently identified as the most tumorigenic of the four stereoisomers, and it is the major isomer believed to be responsible for the formation of DNA adducts that lead to mutations. researchgate.netnih.gov

Alternative Metabolic Activation Pathways

Beyond the canonical cytochrome P450-mediated epoxidation, other enzymatic systems contribute to the metabolic activation of B[a]P intermediates, leading to the formation of reactive species.

A significant alternative pathway involves the oxidation of the proximate carcinogen, B[a]P-7,8-trans-dihydrodiol, by members of the aldo-keto reductase (AKR) superfamily. frontiersin.orgnih.gov Specifically, human AKR isoforms including AKR1A1 (aldehyde reductase) and AKR1C1-AKR1C4 are implicated in this activation route. nih.govacs.orgnih.gov These cytosolic NAD(P)(H)-dependent oxidoreductases catalyze the oxidation of B[a]P-7,8-trans-dihydrodiol to produce B[a]P-7,8-dione, a reactive and redox-active o-quinone. frontiersin.orgnih.govnih.govpnas.org

The process begins with the AKR-catalyzed oxidation of the dihydrodiol to a ketol intermediate, which then spontaneously rearranges to form a catechol. frontiersin.org This catechol can undergo autoxidation to yield the final B[a]P-7,8-dione. frontiersin.org This quinone is a potent electrophile capable of forming DNA adducts and generating reactive oxygen species (ROS) through redox cycling, contributing to oxidative DNA damage. frontiersin.orgacs.org Studies have shown that the formation of B[a]P-7,8-dione by AKR1A1 in human bronchoalveolar cells can also indirectly lead to increased BPDE production by inducing the expression of cytochrome P450 1B1 (CYP1B1). nih.govacs.orgaacrjournals.org

The catalytic efficiency of these AKR enzymes in oxidizing (±)-B[a]P-7,8-diol varies among isoforms.

Data adapted from a 2008 study comparing kinetic parameters of various human AKR isoforms. acs.org

Lipoxygenases, enzymes typically involved in the metabolism of fatty acids, can also contribute to the activation of B[a]P intermediates. Research has demonstrated that highly purified soybean lipoxygenase can catalyze the epoxidation of benzo(a)pyrene-7,8-dihydrodiol. nih.gov This enzymatic reaction leads to the formation of the ultimate mutagenic metabolite, BPDE. nih.gov

The mechanism involves the co-oxidation of the B[a]P-7,8-dihydrodiol during the lipoxygenase-catalyzed oxygenation of an unsaturated fatty acid, such as linoleic acid. nih.gov The product of this reaction is detected through its hydrolytic breakdown product, trans-anti-7,8,9,10-tetrahydrotetrol. nih.gov The reaction is dependent on the enzyme concentration and can be inhibited by nordihydroguaiaretic acid, a known lipoxygenase inhibitor. nih.gov This pathway represents a cytochrome P450-independent route to the formation of the ultimate carcinogen. nih.gov

Further Metabolism of this compound and its Metabolites

Once formed, the highly reactive BPDE can undergo further metabolic transformations, primarily through detoxification pathways that render the molecule more water-soluble and facilitate its excretion.

A primary fate of BPDE in aqueous environments is spontaneous or enzyme-catalyzed hydrolysis to form 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrenes, commonly known as tetrols. nih.govpnas.orgnih.gov This reaction proceeds through the formation of a triol carbonium ion intermediate. pnas.orgnih.gov The hydrolysis of BPDE is subject to general acid catalysis. pnas.org

The presence of DNA can markedly accelerate the rate of BPDE hydrolysis, increasing it by a factor of up to 80. nih.govscilit.com This catalytic effect is believed to result from the noncovalent intercalation of BPDE into the DNA helix, which facilitates the formation of the carbonium ion intermediate that then rapidly reacts with water. pnas.orgnih.govnih.gov The hydrolysis of BPDE bound to DNA and its covalent binding to DNA are considered parallel reactions that proceed through similar rate-determining steps involving the formation of this carbonium ion. pnas.orgnih.gov The hydrolysis of BPDE and its various stereoisomers results in the formation of different corresponding tetrols, such as BP-tetrol I-1, I-2, II-1, and II-2. researchgate.net

A major detoxification pathway for BPDE is its enzymatic conjugation with glutathione (B108866) (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). nih.govdoi.orgnih.govresearchgate.net GSTs are a family of phase II metabolizing enzymes that play a critical role in neutralizing electrophilic compounds. nih.govyoutube.com They catalyze the nucleophilic attack of the sulfhydryl group of GSH on the epoxide ring of BPDE, forming a more water-soluble and less reactive GSH-conjugate that can be readily eliminated from the cell and the body. nih.govepa.gov

Studies using isolated rat hepatocytes have demonstrated that a reduction in the intracellular level of GSH leads to a significant increase in the binding of BPDE to DNA, highlighting the protective role of GSH conjugation. nih.gov Human skin has also been shown to possess GST activity capable of conjugating BPDE, with a notable preference for the more tumorigenic (+)-enantiomer of anti-BPDE. nih.gov The Class Pi isoenzyme of GST (GSTP1-1) is particularly effective in this detoxification reaction. doi.orgnih.gov Overexpression of human GSTP1-1 in human T47D cells resulted in a 70-90% reduction in the formation of BPDE-DNA adducts. doi.org This pathway is a critical determinant in cellular defense against the genotoxic effects of BPDE.

Table showing the variation in Glutathione transferase (GST) activity towards (+)-anti-BPDE and a standard substrate (CDNB) in post-microsomal supernatants (PMS) from different human skin samples. nih.gov

Molecular Interactions of 7,8 Dihydrobenzo a Pyrene 9,10 Epoxide with Nucleic Acids

DNA Adduction Mechanisms and Characteristics

The genotoxicity of 7,8-Dihydrobenzo(a)pyrene-9,10-epoxide stems from its ability to form covalent bonds with DNA, creating bulky adducts that can disrupt normal cellular processes such as replication and transcription. This process, known as DNA adduction, is highly specific in terms of the target sites on the DNA molecule and the stereochemical nature of the resulting adducts.

Covalent Binding to DNA Nucleobases

BPDE acts as a potent alkylating agent, reacting with the nucleophilic centers on the nitrogenous bases of DNA. The epoxide ring of BPDE is opened through a nucleophilic attack by atoms within the DNA bases, resulting in a stable covalent bond between the carcinogen and the genetic material. wikipedia.org

The predominant site of covalent adduction for this compound is the exocyclic N2-amino group of guanine (B1146940). wikipedia.orgnih.gov This reaction is highly significant, with studies consistently showing that the majority of stable BPDE-DNA adducts are formed at this position. nih.gov The formation of these N2-dG adducts distorts the DNA double helix, which can lead to errors during DNA replication and is considered a key event in the initiation of carcinogenesis. wikipedia.org The prevalence of this adduction site underscores the chemical susceptibility of the N2 position of guanine to attack by the electrophilic BPDE molecule.

While guanine is the primary target, BPDE also forms adducts with other DNA bases, albeit at a lower frequency. Covalent binding to the exocyclic N6-amino group of adenine (B156593) has been identified as a minor pathway of adduction. nih.gov Research has also pointed to the potential for reactions with cytosine; however, adducts at the N3 or N4 positions of cytosine are less commonly reported and characterized in the literature compared to purine (B94841) adducts. The majority of research indicates that purine bases, particularly guanine, are the main targets for BPDE alkylation. nih.gov

In addition to the chemically stable adducts formed at the exocyclic amino groups of guanine and adenine, BPDE can also attack the N7 position of guanine. These N7-guanine adducts are notably less stable. nih.gov The alkylation at this position introduces a positive charge on the guanine ring system, weakening the N-glycosidic bond that connects the base to the deoxyribose sugar. nih.gov This destabilization facilitates the spontaneous cleavage of the bond, leading to the loss of the adducted guanine base from the DNA backbone, a process known as depurination. This leaves behind an apurinic (AP) site, which is a non-coding lesion that can be highly mutagenic if not repaired before DNA replication.

The chemical stability of these adducts varies significantly, as highlighted in the table below.

Table 1: Comparative Half-Lives of BPDE-Guanine Adducts

| Adduct Type | Position on Guanine | Relative Stability | Typical Half-Life (in dsDNA at 37°C, pH 7.4) |

|---|---|---|---|

| BPDE-N2-dG | Exocyclic N2-amino group | Stable | Long-term persistence, removed by DNA repair |

Stereochemical Aspects of Adduct Formation

The metabolic formation of BPDE results in different stereoisomers, which significantly influences the structure of the resulting DNA adducts. BPDE exists as two main diastereomers: anti-BPDE and syn-BPDE. In the anti-diastereomer, the epoxide oxygen is on the opposite side of the ring relative to the hydroxyl group at the 7-position, whereas in the syn-diastereomer, they are on the same side. Each of these can exist as a pair of enantiomers, (+)- and (-)-.

The reaction between a BPDE diastereomer and a DNA base can proceed in two ways, leading to either cis or trans adducts. This terminology refers to the stereochemical relationship between the newly formed covalent bond to the DNA base and the hydroxyl group at the C9 position of the BPDE molecule.

trans adducts : Formed when the DNA base attacks the C10 position of the epoxide from the side opposite to the C9-hydroxyl group.

cis adducts : Formed when the attack occurs from the same side as the C9-hydroxyl group.

The stereochemical outcome of the adduction reaction is a critical determinant of the biological consequences of the DNA damage.

Table 2: Adduct Formation by BPDE Diastereomers

| BPDE Diastereomer | Predominant Adduct Stereochemistry | Resulting Adduct Conformation in DNA |

|---|---|---|

| anti-BPDE | trans | Minor groove binding acs.orgnih.gov |

| anti-BPDE | cis (minor product) | Intercalation with base displacement acs.orgnih.gov |

Enantiomeric Specificity in Adduct Formation

The reaction between the racemic mixture of this compound and DNA is highly stereoselective. Research has shown that the vast majority of the resulting DNA adducts are derived from the (+)-enantiomer. Specifically, when reacting with the amino group of guanine residues, approximately 90% of the adducts originate from the (+)-enantiomer. nih.gov This pronounced preference is also observed with individual nucleosides.

Kinetic studies have indicated that the (+) enantiomer, when physically bound to double-stranded DNA in an intercalative manner, proceeds to form covalent adducts at external binding sites. nih.gov In contrast, while the non-covalent complex of the (-) stereoisomer is also intercalative, the resulting covalent adducts are more varied, exhibiting both intercalative and external conformations. nih.gov The higher biological activity of the (+) enantiomer is thought to be linked to the prevalence of its covalent adducts with deoxyguanosine, which are located at these external sites on the DNA. nih.gov

| Nucleoside Target | Adducts from (+)-enantiomer (%) | Adducts from (-)-enantiomer (%) |

|---|---|---|

| Deoxyguanosine | 90 | 10 |

| Deoxyadenosine | 80 | 20 |

Non-Covalent Interactions with DNA: Intercalative Complex Formation

Prior to the formation of stable covalent adducts, this compound engages in non-covalent interactions with DNA. nih.gov The kinetics of the reaction are consistent with a pre-equilibrium formation of a non-covalent complex between the diol-epoxide and the DNA. nih.gov This initial binding is a critical precursor to the subsequent covalent modification of the DNA bases.

These non-covalent interactions can manifest as the intercalation of the planar pyrene (B120774) ring system of the BPDE molecule between the base pairs of the DNA double helix. wikipedia.org Additionally, external binding to the DNA grooves can also occur. Kinetic flow dichroism studies have provided evidence for the formation of these physically bound intercalative-type sites before the covalent reaction takes place. nih.gov The formation of these non-covalent complexes is a rapid process, occurring on a timescale of less than 5 milliseconds, whereas the subsequent formation of some covalent adducts can take minutes.

Factors Influencing DNA Adduct Formation

The formation of DNA adducts by this compound is not a static process but is influenced by a variety of factors, including the conditions of the reaction, the local DNA sequence, and the presence of other chemical species.

Reaction Conditions (Temperature, pH, Molar Ratio of Diol Epoxide to Oligonucleotide)

The physicochemical environment plays a significant role in the extent of DNA adduct formation. In studies with primary rat hepatocytes exposed to the parent compound benzo[a]pyrene (B130552), it was observed that an increase in incubation temperature from 30°C to 40°C led to an increase in the formation of DNA adducts. nih.gov However, at temperatures above 40°C, the adduct formation decreased sharply. nih.gov In the same system, pH variations did not show a discernible effect on the formation of DNA-protein adducts. nih.gov The kinetics of the reaction between the diol-epoxide and DNA are consistent with a mechanism that is first-order in hydronium ions, indicating a pH-dependent pathway for the hydrolysis of the bound epoxide. nih.gov

Influence of DNA Sequence Context

The local DNA sequence context can significantly influence the conformation and stability of this compound adducts, which in turn can affect their formation and repair. For instance, the mutagenic properties of a DNA adduct formed by BPDE at the N2 atom of guanine can differ depending on the surrounding sequence, leading to a GC to TA mutation in a 5'-CGT-3' context and a GC to AT mutation in a 5'-AGA-3' context. nih.gov The structure of the adduct and the surrounding DNA is impacted by the neighboring bases, which can affect the efficiency of DNA repair mechanisms. nyu.edu

Impact of Cytosine Methylation on Adduct Formation

Cytosine methylation, particularly at CpG dinucleotides, has been shown to be a critical factor in determining the sites of preferential adduction by this compound. pnas.org Research has demonstrated a strong positive correlation between the methylation of cytosine and the formation of BPDE adducts at these sites. pnas.orgnih.gov In fact, the hot spots for BPDE binding in methylated plasmid DNA align with the mutational hot spots observed in the p53 gene in genomic DNA, a correlation not seen with unmethylated DNA. pnas.orgnih.gov This enhancement of adduct formation at methylated CpG sites is not limited to specific genes, as it has also been observed in the PGK1 gene. nih.gov The proposed mechanisms for this increased reactivity include hydrophobic effects and increased base stacking from the methyl group, which may facilitate the intercalation of BPDE, as well as electronic effects that could increase the nucleophilicity of the adjacent guanine. pnas.orgnih.gov

| Condition | Effect on BPDE Adduct Formation at CpG Sites |

|---|---|

| Unmethylated CpG sites | Standard level of adduct formation. |

| Methylated CpG sites | Strongly enhanced adduct formation, creating "hot spots" for adduction. pnas.orgnih.gov |

Role of Halides (e.g., Chloride) in Cis Adduct Formation

The stereochemistry of the resulting DNA adducts can be significantly influenced by the ionic environment, particularly the presence of halide ions like chloride. nih.govpnas.org In the absence of added salt, the reaction of anti-BPDE with DNA predominantly yields trans adducts, with trans opening of the epoxide ring accounting for approximately 98% of the adducts formed. nih.govpnas.org However, the presence of chloride ions catalyzes the formation of cis adducts. nih.govpnas.org It is proposed that this occurs through an S(_N)1 attack of the chloride ion on the BPDE carbocation, which forms a trans chlorohydrin intermediate. This intermediate then undergoes an S(_N)2 attack by DNA, resulting in the formation of a cis adduct. nih.gov

The proportion of cis adducts increases with the concentration of chloride ions. For instance, in the presence of 10 mM MgCl(_2) or 1 M NaCl, the proportion of cis adducts with DNA increases to approximately 7% and 26%, respectively. nih.govpnas.org This effect is also observed for individual nucleosides, with deoxyguanosine adducts being approximately 1%, 6%, and 24% cis at low salt, 10 mM MgCl(_2), and 1 M NaCl, respectively. nih.govpnas.org For deoxyadenosine, the proportions of cis adducts under the same conditions are approximately 11%, 14%, and 37%. nih.govpnas.org

| Salt Concentration | Proportion of Cis Adducts with DNA (%) | Proportion of Cis Adducts with Deoxyguanosine (%) | Proportion of Cis Adducts with Deoxyadenosine (%) |

|---|---|---|---|

| Low salt (no added chloride) | ~2 | ~1 | ~11 |

| 10 mM MgCl2 | ~7 | ~6 | ~14 |

| 1 M NaCl | ~26 | ~24 | ~37 |

Structural Consequences of DNA Adduction

The covalent binding of this compound to DNA initiates a cascade of structural alterations that are pivotal to its mutagenic and carcinogenic properties. These changes disrupt the normal architecture and function of the DNA molecule.

The formation of a BPDE-DNA adduct, most commonly through the alkylation of the N2 atom of a guanine nucleobase, results in a significant distortion of the DNA double helix. wikipedia.org This structural perturbation is a direct consequence of the bulky pyrene moiety being covalently attached to the DNA base. The presence of this adduct disrupts the regular helical parameters, including the winding of the helix. Studies have shown that the unwinding angle induced by a BPDE adduct can vary significantly, ranging from 30 degrees to as much as 330 degrees, depending on the torsional strain of the DNA molecule. nih.gov This unwinding can lead to localized denaturation of the DNA, disrupting up to eight adjacent base pairs in strained, superhelical DNA. nih.gov The distortion is not uniform and depends on the specific stereoisomer of BPDE involved and the surrounding DNA sequence.

A key feature of the structural distortion caused by BPDE is the intercalation of its planar pyrene ring system between the DNA base pairs. wikipedia.org This insertion is facilitated by π-stacking interactions between the aromatic pyrene moiety and the adjacent nucleobases. wikipedia.org This intercalation process is integral to the formation of the covalent bond, with the reaction complex likely involving an intercalated BPDE molecule before the epoxide ring opens to alkylate the DNA base. nih.gov The stable insertion of the bulky hydrocarbon disrupts the normal stacking of the base pairs, leading to a localized unwinding and bending of the DNA helix. This interference with the fundamental structure of DNA is a critical factor in the subsequent miscoding by DNA polymerases during replication, leading to mutations.

The DNA adducts formed by this compound are not structurally uniform; they exhibit significant conformational heterogeneity. The two primary conformations observed are an external, minor groove-bound adduct and an intercalated adduct where the pyrene moiety is positioned between the base pairs. nih.gov The distribution between these conformations is influenced by several factors, including the specific stereoisomer of BPDE and the local DNA sequence context. nih.gov For example, studies using circular dichroism and light absorption spectroscopy have shown that adducts in certain oligonucleotide duplexes can exhibit a bimodal distribution, with contributions from both externally located and internally intercalated adducts. nih.gov Evidence for an equilibrium between these different binding modes has been observed, with temperature influencing the conformational characteristics of the adducts. nih.gov In the absence of torsional strain, the adduct's hydrocarbon portion is thought to be oriented in either the minor or major groove of the DNA helix. nih.gov

| Adduct Conformation | Location of Pyrene Moiety | Influence on DNA Structure |

| Intercalated | Positioned between adjacent base pairs | Significant distortion, unwinding, and bending of the helix |

| External | Located in the minor groove of the DNA helix | Less disruptive to the overall helical structure compared to intercalation |

RNA Adduction

While the interaction of this compound with DNA is extensively studied due to its direct link to genetic mutations, this reactive metabolite also forms adducts with RNA. nih.gov Similar to DNA, the primary site of adduction in RNA is the 2-amino group of guanine. nih.gov The formation of BPDE-RNA adducts has been confirmed in various experimental systems, including in mouse skin and in vitro studies with human cell lines. nih.govfrontiersin.org Research has demonstrated the formation of diastereomers of 7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene-guanosine (B[a]PDE-Guo) and -adenosine (B[a]PDE-Ado) in the RNA of Hep G2 cells exposed to benzo[a]pyrene. frontiersin.org More specifically, studies have focused on characterizing BPDE adducts in transfer RNAs (tRNAs), indicating that this damage is not limited to ribosomal or messenger RNA. nih.gov The biological implications of RNA adduction are less understood than those of DNA adduction but may include interference with protein synthesis and other regulatory functions of RNA.

| Nucleic Acid | Primary Site of Adduction | Confirmed Adducts |

| DNA | N2 atom of Guanine | (+)-trans- and (−)-cis- or (−)-trans- and (+)cis-dG-N²–BPDE |

| RNA | 2-amino group of Guanine | 7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene-guanosine (B[a]PDE-Guo) |

| DNA | N6 atom of Adenine | dA-N⁶–BPDE |

| RNA | Adenosine | 7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene-adenosine (B[a]PDE-Ado) |

Molecular Mechanisms of Genotoxicity and Carcinogenesis

DNA Damage and Lesions

The interaction between BPDE and DNA is the initial step in its genotoxic mechanism. This interaction leads to the formation of bulky DNA adducts, which distort the DNA helix and interfere with normal cellular processes like replication and transcription.

| Type of DNA Damage | Description | Cellular Impact |

| DNA Adducts | Covalent binding of BPDE to DNA bases, primarily guanine (B1146940). wikipedia.orgnih.gov | Distorts DNA helix, blocks replication and transcription. |

| DNA Fragmentation | Breaks in the phosphodiester backbone of DNA. nih.gov | Can lead to loss of genetic information and cell death. |

The formation of BPDE-DNA adducts is not only damaging but also highly mutagenic. The compound predominantly binds to the N2 atom of guanine nucleobases. wikipedia.orgnih.gov This adduct formation can lead to errors during DNA replication. A characteristic mutation induced by BPDE is the transversion of a guanine (G) base to a thymine (B56734) (T) base. wikipedia.orgnih.gov This specific G→T transversion is a hallmark of BPDE-induced mutagenesis and has been observed in critical genes related to cancer development. wikipedia.org For instance, the highly carcinogenic (+)-diol epoxide enantiomer is significantly more mutagenic, inducing G→T mutations at the adducted sites. nih.gov

Interaction with Genes and Tumor Suppressors

The mutagenic potential of BPDE is particularly significant when it affects genes that regulate cell growth and division, such as tumor suppressor genes and proto-oncogenes.

The p53 tumor suppressor gene is a critical target for 7,8-Dihydrobenzo(a)pyrene-9,10-epoxide. wikipedia.org The p53 protein acts as a "guardian of the genome," halting the cell cycle in response to DNA damage to allow for repair or initiating apoptosis (programmed cell death) if the damage is too severe. BPDE can induce G→T transversions within the p53 gene, leading to its inactivation. wikipedia.org This loss of p53 function removes a crucial checkpoint in the cell cycle, allowing cells with damaged DNA to continue to divide, thereby propagating mutations and increasing the risk of cancer. wikipedia.orgresearchgate.net The profile of mutations induced by BPDE in bronchial epithelial cells has been shown to be similar to that observed in the p53 gene isolated from human lung tumors. epa.gov

Proto-oncogenes are genes that, when mutated, can become oncogenes, which have the potential to cause cancer. The K-ras gene is a proto-oncogene that is frequently mutated in various cancers. Point mutations in the K-ras gene can be indicative of exposure to polycyclic aromatic hydrocarbons like benzo(a)pyrene, the precursor to BPDE. researchgate.net Studies have shown that exposure to benzo(a)pyrene can lead to mutations in the K-ras gene in lung tumors. researchgate.net The mutations induced by BPDE can lead to the activation of such proto-oncogenes, contributing to the initiation and progression of cancer. researchgate.net

| Gene Target | Gene Type | Consequence of BPDE Interaction |

| p53 | Tumor Suppressor | Inactivation through mutation (e.g., G→T transversions), leading to loss of cell cycle control. wikipedia.orgepa.gov |

| K-ras | Proto-oncogene | Activation through point mutations, promoting uncontrolled cell growth. researchgate.netresearchgate.net |

In addition to direct genetic mutations, BPDE can also exert its carcinogenic effects through epigenetic mechanisms, specifically by altering DNA methylation patterns. nih.gov DNA methylation is a process that can control gene expression without changing the DNA sequence itself. Hypermethylation of promoter regions of tumor suppressor genes can lead to their silencing. Research indicates that BPDE can contribute to the hypermethylation of tumor suppressor gene promoters, resulting in gene silencing and promoting cancer development. nih.gov This process can be influenced by DNA methyltransferase 1 (DNMT1). While acute or high-concentration exposure to BPDE can be associated with an inhibition of DNMT1, BPDE can also form DNA adducts at specific gene loci, which may recruit other DNA methyltransferases, leading to localized hypermethylation. nih.gov

Cellular Responses and Signaling Pathways

Induction of Apoptosis

This compound (BPDE) is a potent inducer of apoptosis, a form of programmed cell death, in various cell types. This process is characterized by a series of morphological and biochemical events, including cell shrinkage, DNA condensation, and the activation of specific signaling cascades that ultimately lead to cellular demise. nih.gov Studies have shown that BPDE-induced apoptosis is a critical mechanism in its neurotoxic and carcinogenic effects. nih.gov The exposure of cells to BPDE triggers a concentration-dependent increase in apoptotic cell death. nih.gov

The c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) family, plays a significant role in mediating BPDE-induced cellular responses. Research has demonstrated that BPDE can stimulate an inflammatory response in normal human lung fibroblasts through a pathway mediated by both p53 and JNK. researchgate.net The tumor suppressor protein p53 is a known mutational target of BPDE, and its activation is a key event in the cellular response to BPDE-induced DNA damage. In cells with wild-type p53, exposure to BPDE leads to a significant increase in apoptosis, which is accompanied by the phosphorylation of p53 at multiple sites. sigmaaldrich.com This suggests a crucial role for the p53 signaling pathway in orchestrating the apoptotic response to BPDE. Knockdown of p53 has been shown to attenuate BPDE-induced apoptosis, reinforcing the importance of this pathway. sigmaaldrich.com

The execution of apoptosis is largely carried out by a family of cysteine proteases known as caspases. BPDE exposure leads to the activation of a cascade of these enzymes. Specifically, studies have documented the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, as well as effector caspases, including caspase-3 and caspase-7, in response to BPDE treatment. nih.govksdb.org The activation of caspase-3 is a central event, leading to the cleavage of critical cellular substrates and the morphological changes characteristic of apoptosis. ksdb.org

The pro-apoptotic protein Bak, a member of the Bcl-2 family, is also critically involved in BPDE-induced apoptosis. nih.gov Following BPDE exposure, there is an upregulation of Bak. nih.govnih.gov Bak, along with another pro-apoptotic protein, Bax, can be activated and translocate to the mitochondria. nih.gov This activation and translocation are crucial steps in the intrinsic apoptotic pathway. Mouse embryonic fibroblasts deficient in both Bak and Bax have shown significant resistance to BPDE-induced apoptosis, highlighting the essential role of these proteins. nih.gov In some cell types, BPDE can induce necrosis through a p53-independent pathway that still involves the activation and mitochondrial translocation of both Bax and Bak. nih.govliankebio.com

Mitochondria play a central role in the intrinsic pathway of apoptosis. BPDE has been shown to induce mitochondrial dysfunction, a key event that precedes the execution phase of apoptosis. nih.gov This dysfunction is characterized by a decrease in the mitochondrial membrane potential. ksdb.orgnih.gov The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.gov

One of the most critical of these factors is cytochrome c. ksdb.orgnih.gov The release of cytochrome c into the cytosol is a point of no return for the cell, as it triggers the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates downstream effector caspases like caspase-3. nih.gov This release of cytochrome c has been consistently observed in various cell lines following exposure to BPDE. nih.govksdb.orgnih.gov

Induction of Ferroptosis

In addition to apoptosis, BPDE has been identified as an inducer of ferroptosis, a distinct form of programmed cell death characterized by iron-dependent lipid peroxidation. nih.govresearchgate.net While apoptosis is a well-established consequence of BPDE exposure, ferroptosis has emerged as another significant mechanism contributing to its cytotoxicity, particularly in neuronal cells. nih.govresearchgate.netresearchgate.net Studies have shown that while lower doses or shorter exposure times of BPDE may primarily induce apoptosis, higher doses or prolonged exposure can trigger ferroptosis. nih.govx-mol.com The induction of ferroptosis by BPDE can be mitigated by specific inhibitors such as ferrostatin-1 and the iron chelator deferoxamine. nih.govresearchgate.net

The induction of ferroptosis by BPDE is fundamentally linked to the disruption of cellular redox balance. nih.govresearchgate.netx-mol.com This imbalance is characterized by an increase in oxidative stress markers and a decrease in antioxidant defenses.

Key indicators of redox imbalance observed following BPDE exposure include:

Increased Lipid Peroxides: BPDE treatment leads to an accumulation of lipid peroxides, which are the hallmark of ferroptosis. nih.govnih.gov

Elevated Malondialdehyde (MDA): As a product of lipid peroxidation, MDA levels are significantly increased in cells exposed to BPDE. nih.govnih.govresearchgate.net

Depletion of Glutathione (B108866) (GSH) and Glutathione Peroxidase (GPX4): Glutathione is a critical cellular antioxidant, and its levels are reduced following BPDE exposure. researchgate.net The enzyme Glutathione Peroxidase 4 (GPX4) is a key regulator of ferroptosis, and its activity is diminished by BPDE, leading to an accumulation of lipid hydroperoxides. nih.govresearchgate.netx-mol.com The presence of GSH is known to reduce the binding of reactive BPDE intermediates to proteins. nih.gov

Reduced Superoxide (B77818) Dismutase (SOD) Activity: The activity of SOD, an enzyme that converts superoxide radicals to less harmful molecules, is decreased in BPDE-treated cells, further contributing to oxidative stress. nih.govresearchgate.net

This BPDE-induced redox imbalance, characterized by the accumulation of lipid peroxides and the depletion of antioxidant systems, is a central mechanism driving ferroptotic cell death. nih.gov

Interactive Data Tables

Table 1: Cellular Responses to this compound

| Cellular Process | Key Molecular Events | Observed Effects |

| Apoptosis | Activation of JNK/p53 pathways, Caspase cascade (Caspase-3, -8, -9), Upregulation of Bak, Mitochondrial dysfunction | DNA condensation, Cell shrinkage, Formation of apoptotic bodies |

| Ferroptosis | Redox imbalance, Lipid peroxidation, Glutathione depletion | Iron-dependent cell death, Increased malondialdehyde (MDA) |

Table 2: Key Proteins Involved in BPDE-Induced Cell Death

| Protein | Family/Function | Role in BPDE-Induced Cytotoxicity |

| p53 | Tumor Suppressor | Activated by DNA damage, promotes apoptosis |

| JNK | Kinase (MAPK family) | Mediates stress and inflammatory responses leading to apoptosis |

| Caspase-3 | Protease (Caspase) | Executioner caspase in apoptosis |

| Caspase-8 | Protease (Caspase) | Initiator caspase in the extrinsic apoptotic pathway |

| Caspase-9 | Protease (Caspase) | Initiator caspase in the intrinsic apoptotic pathway |

| Bak | Pro-apoptotic (Bcl-2 family) | Promotes mitochondrial outer membrane permeabilization |

| Bax | Pro-apoptotic (Bcl-2 family) | Promotes mitochondrial outer membrane permeabilization |

| Cytochrome c | Electron Transport Chain | Released from mitochondria to trigger apoptosome formation |

| GPX4 | Antioxidant Enzyme | Key regulator of ferroptosis; inhibited by BPDE |

Downregulation of Nrf2 and Target Genes (GPX4, SLC7A11)

This compound (BPDE) has been shown to induce a state of redox imbalance by downregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and its downstream target genes. nih.gov This mechanism is a critical contributor to the compound's toxicity, particularly in the context of a non-apoptotic form of programmed cell death known as ferroptosis. nih.gov

Research in human neuroblastoma cells (SH-SY5Y) has demonstrated that exposure to BPDE leads to a significant downregulation of Nrf2. nih.gov Consequently, the expression of key antioxidant genes regulated by Nrf2, namely Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11), is also suppressed. nih.govresearchgate.net SLC7A11 is responsible for importing cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH), while GPX4 utilizes GSH to neutralize lipid peroxides, thereby protecting cells from oxidative damage. nih.gov

The suppression of the Nrf2/SLC7A11/GPX4 axis by BPDE disrupts this protective mechanism, leading to an accumulation of lipid peroxides and ferrous ions. nih.gov This cascade of events ultimately triggers ferroptosis, a form of iron-dependent cell death characterized by extensive lipid peroxidation. nih.govresearchgate.net These findings highlight that targeting ferroptosis could serve as a potential protective strategy against the neurotoxicity induced by BPDE. nih.gov

Table 1: Effect of BPDE on Nrf2 Pathway Components and Ferroptosis Markers

Cell Cycle Regulation Disturbances

This compound exerts significant disruptive effects on cell cycle regulation, a cornerstone of its carcinogenic activity. A primary target of BPDE is the p53 tumor suppressor gene, which plays a pivotal role in controlling cell cycle progression and apoptosis. wikipedia.org More than half of all human tumors exhibit a mutation or deletion in the p53 gene. wikipedia.org BPDE induces specific guanine to thymine transversions within the p53 gene, leading to its inactivation. wikipedia.org This loss of tumor suppressor function removes a critical checkpoint in the cell cycle, allowing for uncontrolled cell proliferation and the accumulation of genetic mutations, which can ultimately lead to cancer. wikipedia.org

Furthermore, studies in bronchial epithelial cells (Beas-2B) and hepatocytes have revealed that BPDE can induce the expression of cyclin D1. pnas.org Cyclin D1 is a key regulatory protein that promotes progression through the G1 phase of the cell cycle. The upregulation of cyclin D1 by BPDE was found to be mediated through the Phosphatidylinositol 3-kinase/Akt/MAPK and p70s6k signaling pathways. pnas.org This induced overexpression of cyclin D1 is considered to play a critical role in the oncogenic transformation and tumorigenesis of these cells, further demonstrating BPDE's ability to fundamentally disrupt normal cell cycle control. pnas.org

Table 2: BPDE's Impact on Cell Cycle Regulatory Proteins

Alterations in Cell-Mediated Immune Functions

The genotoxic and carcinogenic effects of this compound are intertwined with its ability to alter immune function. Research indicates that components of the immune system, specifically macrophages, are not only targets but also participants in the metabolic activation of benzo(a)pyrene (B[a]P) into its ultimate carcinogenic form, BPDE.

Studies using murine splenic cells have identified macrophages as the primary cell type responsible for metabolizing B[a]P within the spleen. nih.gov These macrophages were shown to be capable of generating BPDE. nih.gov This finding is critical because the in vivo exposure to B[a]P leads to immunosuppression, particularly affecting the T-cell and macrophage-dependent humoral immune responses. nih.gov The colocalization of B[a]P metabolism and immunosuppressive effects points to the macrophage as a key cellular target responsible for the immunotoxicity of B[a]P and its metabolites. nih.gov The generation of BPDE within these crucial immune cells suggests a direct mechanism for disrupting cell-mediated immune functions, potentially impairing the body's ability to detect and eliminate cancerous cells.

Role of Reactive Oxygen Species (ROS) in Genotoxicity

The generation of reactive oxygen species (ROS) is a significant mechanism contributing to the genotoxicity of this compound. Exposure of various cell types to BPDE results in a marked increase in intracellular ROS levels. researchgate.netnih.gov This elevation of ROS contributes to a state of oxidative stress, where the production of oxidants overwhelms the cell's antioxidant capacity.

A direct consequence of this oxidative stress is damage to cellular macromolecules, including lipids and DNA. Increased levels of malondialdehyde (MDA), a well-established marker of lipid peroxidation, have been observed in cells following BPDE treatment. nih.gov Concurrently, BPDE exposure leads to a depletion of the cell's natural antioxidant defenses. Studies have documented decreased activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and a reduction in the levels of reduced glutathione (GSH). researchgate.netnih.gov

This BPDE-induced oxidative imbalance is directly linked to its genotoxicity. While the formation of stable DNA adducts is a primary mechanism of BPDE's carcinogenicity, the compound also induces oxidative DNA damage, such as strand breaks and oxidized purines. pnas.org The combination of direct covalent binding to DNA and the indirect damage caused by ROS creates a multifaceted assault on genomic integrity, significantly increasing the risk of mutagenesis and carcinogenesis.

Table 3: BPDE-Induced Oxidative Stress Markers

Interactions with Cellular Proteins

Covalent Binding to Cellular Proteins

7,8-Dihydrobenzo(a)pyrene-9,10-epoxide is known to bind covalently to various cellular proteins. As an electrophilic compound, BPDE targets nucleophilic functional groups present on amino acid residues within proteins. nih.govnih.gov This interaction results in a stable covalent modification of the protein.

Research has demonstrated that the anti-isomer of BPDE, when activated by microsomes, forms reactive intermediates that covalently bind to microsomal proteins. nih.govoup.com This binding process is a key aspect of its cellular interaction profile. The epoxide ring of BPDE is highly strained and susceptible to nucleophilic attack, leading to the opening of the ring and the formation of a covalent bond between the C-10 position of the BPDE and a nucleophilic site on the protein. nih.gov This electrophile-nucleophile interaction can lead to changes in protein conformation and function. nih.govnih.gov

Formation of Adducts with Specific Proteins (e.g., Human Serum Albumin)

One of the most well-studied protein targets for BPDE adduction is human serum albumin (HSA). eie.grresearchgate.net HSA is the most abundant protein in blood plasma and possesses several nucleophilic residues capable of reacting with electrophiles like BPDE. The formation of BPDE-HSA adducts is considered a valuable biomarker for assessing exposure to the parent compound, benzo(a)pyrene, as these adducted proteins are not subject to repair mechanisms and have a relatively long half-life in circulation. researchgate.net

Studies have confirmed the formation of a mixture of adduct types when HSA reacts with BPDE in vitro. nih.gov The reaction involves the covalent binding of the BPDE molecule to amino acid residues on the protein. eie.gr Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry, have been employed to characterize these specific adducts, allowing for the structural distinction between adducts formed from different BPDE isomers. researchgate.net

Site-Specific Adduction on Proteins (e.g., Histidine146)

Research has identified specific amino acid residues within human serum albumin that are preferential targets for BPDE adduction. The imidazole (B134444) ring of histidine, particularly at position 146 (His146), has been identified as a key site for covalent modification by BPDE. eie.grnih.gov The nucleophilic nitrogen atoms in the histidine imidazole ring readily attack the electrophilic epoxide of BPDE. nih.gov

Fluorescence line-narrowing (FLN) spectroscopy studies have confirmed that Nτ-histidine adducts are formed between human serum albumin and the C-10 position of anti-BPDE. nih.gov In addition to histidine, other nucleophilic amino acids such as lysine, as well as the carboxylate side chains of glutamic and aspartic acid, have also been shown to form adducts with BPDE on serum albumin. eie.grresearchgate.net The peptide sequence surrounding His146 is identical in human and mouse serum albumin, suggesting a similar capacity for adduct formation at this site in both species. nih.gov

Inhibitory Effects of Cellular Nucleophiles (Glutathione, Cysteine) on Protein Binding

The covalent binding of BPDE to cellular proteins can be significantly modulated by the presence of low-molecular-weight cellular nucleophiles, most notably glutathione (B108866) (GSH) and cysteine. nih.govoup.com These molecules can effectively compete with proteins for reaction with the electrophilic BPDE.

Studies using microsomes from 3-methylcholanthrene-treated rats showed that the extent of covalent binding of BPDE to microsomal proteins was markedly reduced in the presence of either reduced glutathione (GSH) or cysteine. nih.govoup.com This inhibition occurs because GSH and cysteine, both containing highly nucleophilic sulfhydryl (-SH) groups, react directly with BPDE. This conjugation reaction deactivates the reactive epoxide, preventing it from binding to proteins and other cellular macromolecules. nih.govoup.com The reaction between the reactive intermediates of BPDE and GSH or cysteine is a non-catalytic process, meaning it does not require enzymatic assistance from microsomes or cytosol. nih.govoup.com This highlights the crucial role of cellular nucleophiles like glutathione and cysteine in the detoxification and deactivation of reactive intermediates such as BPDE. nih.gov

Research Methodologies and Analytical Approaches

Spectroscopic Techniques

Spectroscopic methods are instrumental in elucidating the conformational and electronic properties of BPDE adducts.

Fluorescence spectroscopy is a highly sensitive technique used to study the covalent binding of BPDE to DNA. The fluorescence characteristics of adducts formed from the tumorigenic (+) and non-tumorigenic (-) enantiomers of trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE) with DNA are notably different. nih.gov These differences are observable at both room temperature and at 77 K, where spectral bands are better resolved and fluorescence yields are higher. nih.gov

The ratio of fluorescence intensities of the (0,0) band to a vibronic band of the pyrene (B120774) ring system is sensitive to the polarity of the adduct's environment. nih.gov Studies have shown that the pyrene ring in (+)-BPDE-DNA adducts is relatively exposed to the aqueous environment, whereas the fluorescence of (-)-BPDE-DNA adducts suggests a more complex and heterogeneous environment. nih.gov Synchronous fluorescence spectroscopy, often combined with immunoaffinity chromatography and high-performance liquid chromatography (HPLC), has been successfully employed to identify and quantify BPDE-DNA adducts in human tissues like the lungs and placenta. nih.govoup.com This method can detect adduct levels as low as one adduct in 10⁸ nucleotides. nih.govoup.com

A significant challenge in the fluorescence analysis of BPDE-DNA adducts is the potential interference from the highly fluorescent hydrolysis products of BPDE, such as benzo(a)pyrene-tetraols (BPT). astm.org Therefore, thorough extraction of these hydrolysis products is essential for accurate quantitative analysis. astm.org

Table 1: Fluorescence Emission Maxima for BPDE-Related Compounds

| Compound | Emission Maximum (nm) |

| BPDE-DNA | 382 |

| Benzo[a]pyrene-tetrols and -triol | 379 |

| Pyrene | 372 |

| 1-Nitropyrene | 386 |

This table is based on data from a study using synchronous scanning fluorescence with a fixed wavelength difference of 34 nm.

Circular dichroism (CD) spectroscopy is a powerful tool for investigating the conformational heterogeneity of BPDE adducts within oligonucleotides. The induced circular dichroism (ICD) signals provide insights into how the BPDE molecule is oriented relative to the DNA helix. The sign of the ICD in single-stranded oligonucleotide adducts is correlated with the absolute configuration of the BPDE's cyclohexyl moiety. nih.gov

Upon forming a duplex, changes in the ICD signal reveal information about the adduct's location. A significant positive ICD is associated with adducts residing in the minor groove of the DNA. nih.gov Conversely, adducts that intercalate between the base pairs can exhibit either a positive or a negative ICD. nih.gov The specific DNA sequence context and the stereoisomer of the BPDE adduct influence the magnitude of the ICD, with some sequences leading to a bimodal distribution of both external and intercalated adducts. nih.govnih.gov

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed, three-dimensional structural information about BPDE-DNA adducts. wikipedia.org An X-ray crystal structure of a BPDE-adenine adduct within a DNA polymerase complex revealed two distinct conformations of the BPDE moiety. nih.gov In one conformation, the pyrene ring system intercalates between DNA base pairs. nih.gov In the other, it is positioned in the major groove, exposed to the solvent. nih.gov These structural insights are critical for understanding the mechanisms by which these adducts lead to mutations during DNA replication. nih.gov NMR studies have also contributed significantly to the understanding of the solution-state structures of BPDE-DNA adducts. nih.gov

Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and quantification of BPDE, its metabolites, and its adducts with nucleic acids.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic oligonucleotides, including those modified with BPDE. atdbio.com Both reversed-phase (RP-HPLC) and ion-exchange (IE-HPLC) methods are employed to assess the purity of oligonucleotides and to separate the desired full-length product from shorter failure sequences.

RP-HPLC separates molecules based on hydrophobicity and is particularly effective for purifying shorter oligonucleotides (up to 50 bases). atdbio.com IE-HPLC, on the other hand, separates based on charge and is well-suited for analyzing oligonucleotides with significant secondary structure, as the high pH of the mobile phase disrupts hydrogen bonding. atdbio.com In the context of BPDE research, HPLC coupled with fluorescence detection is a validated method for quantifying BPDE-DNA adducts in human white blood cells and other tissues. oup.comnih.gov The detection limit of this assay is approximately 0.5 adducts per 10⁸ nucleotides. oup.com

Table 2: Common HPLC Methods for Oligonucleotide Analysis

| HPLC Method | Principle of Separation | Primary Application |

| Reversed-Phase (RP-HPLC) | Hydrophobicity | Purity assessment and purification of shorter oligonucleotides (<50 bases) |

| Ion-Exchange (IE-HPLC) | Charge (phosphate backbone) | Analysis of oligonucleotides with secondary structure and longer sequences (40-100 bases) |

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a highly sensitive and specific method for the detection and quantification of BPDE adducts with both DNA and RNA. This technique has been successfully used to quantify BPDE-deoxyguanosine (BPDE-dG) adducts in human umbilical cord blood samples. nih.govnih.gov The method involves enzymatic digestion of DNA to nucleosides, followed by LC/MS/MS analysis. nih.gov

LC/MS/MS can also be used to characterize the full spectrum of potential BPDE-RNA adducts. nih.govresearchgate.net By reacting ribonucleoside standards with BPDE and analyzing the products, researchers can identify various BPDE derivatives of ribonucleosides and post-transcriptionally modified nucleosides. nih.gov The full scan LC/MS/MS analysis of BPDE-dG adducts reveals a characteristic fragmentation pattern, with prominent fragment ions at m/z 454, 303, 285, and 257. scienceopen.com The use of isotopically labeled internal standards, such as [¹⁵N₅]BPDE-dG, allows for accurate quantification by correcting for recovery during sample preparation. nih.gov

Thin-Layer Chromatography (TLC) for DNA Base Analysis

Thin-Layer Chromatography (TLC) has been historically utilized in the analysis of DNA adducts, including those formed by 7,8-Dihydrobenzo(a)pyrene-9,10-epoxide (BPDE). This technique, often employed in conjunction with the ³²P-post-labelling assay, allows for the separation of radiolabeled adducts from normal nucleotides. In this method, DNA is first digested into individual nucleotides. The adducted nucleotides are then radiolabeled with ³²P and separated on a TLC plate.

While TLC has been a valuable tool, it is important to note that quantitative analysis of BPDE-DNA adducts by this method can be challenging. Some studies have indicated that the use of TLC in the ³²P-post-labelling assay may result in the loss of some adducts during the chromatographic process. oup.com This can lead to an underestimation of the total adduct levels when compared to other analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection. oup.com Consequently, while TLC is useful for the qualitative detection of a wide range of DNA adducts, more advanced methods are often preferred for precise quantification of BPDE-DNA adducts.

In Vitro and Cell-Based Assay Systems

Studies with Oligonucleotides and Polynucleotides

The interaction of this compound with oligonucleotides and polynucleotides has been extensively studied to understand the molecular basis of its carcinogenicity. These in vitro studies have provided detailed insights into the covalent binding of BPDE to DNA and the resulting structural alterations.

Spectroscopic analyses have demonstrated that BPDE exhibits sequence-dependent and stereoselective covalent binding to polynucleotides. nih.gov For instance, studies using synthetic polynucleotides have shown that the nature of the DNA sequence influences the binding affinity and the conformation of the resulting adduct. nih.gov The primary site of adduction is the N² position of guanine (B1146940). wikipedia.org

Circular dichroism and light absorption spectroscopy have been employed to investigate the conformational heterogeneity of BPDE adducts within deoxyribooligonucleotides. nih.gov These studies have revealed that the adducts can exist in different conformations, including those located in the minor groove of the DNA helix and those that are intercalated between base pairs. The distribution between these conformations is influenced by the specific stereoisomer of BPDE and the local DNA sequence. nih.govnih.gov For example, adducts exhibiting external (minor groove) binding are associated with a significant positive induced circular dichroism (ICD), while intercalated adducts can have either a positive or negative ICD. nih.gov

Isolated Hepatocytes and Microsomal Systems for Metabolic Studies

Isolated hepatocytes and microsomal systems are crucial in vitro models for studying the metabolic activation of benzo(a)pyrene to its ultimate carcinogenic form, this compound, and the subsequent detoxification pathways.

Studies using isolated rat hepatocytes have shown that these cells metabolize both trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BP-7,8-diol) and BPDE into water-soluble conjugates, including glutathione (B108866) (GSH) conjugates. nih.gov A significant portion of the water-soluble metabolites derived from BPDE is estimated to be GSH conjugates, indicating that this is a major detoxification pathway. nih.gov The rate-limiting step in the formation of these conjugates from the parent compound is the metabolism of BP-7,8-diol to the intermediate that reacts with GSH. nih.gov

Microsomal systems, which contain the cytochrome P450 enzymes responsible for the metabolic activation of benzo(a)pyrene, have also been instrumental in these studies. Research has demonstrated that rat liver microsomes metabolize BP-7,8-diol to BPDE. semanticscholar.org Furthermore, these systems have been used to show that in addition to direct conjugation with GSH, BPDE can be further metabolized to reactive intermediates that bind to cellular proteins. nih.gov

Cell Culture Models (e.g., HepG2, H460, SH-SY5Y, Swan 71, H358, V-79)

A variety of cell culture models have been employed to investigate the cellular and molecular effects of this compound. These models provide a controlled environment to study mechanisms of toxicity, mutagenesis, and carcinogenesis.

| Cell Line | Key Findings |

| HepG2 | In the human hepatoma cell line HepG2, BPDE has been shown to induce the formation of mutagenic DNA adducts. researchgate.net |

| H460 | The human lung cancer cell line H460 undergoes caspase-mediated apoptosis upon exposure to BPDE. This process is characterized by the cleavage of poly(ADP-ribose)polymerase (PARP) and DNA condensation. nih.gov |

| SH-SY5Y | In the human neuroblastoma cell line SH-SY5Y, BPDE has been shown to induce apoptosis. |

| Swan 71 | The human trophoblast cell line Swan 71 exhibits dysfunction upon exposure to BPDE, including decreased cell viability, attenuated cell invasion, and induced apoptosis. These effects are linked to mitochondrial dysfunction. nih.gov |

| V-79 | Chinese hamster V79 cells have been used to identify the mutagenic metabolites of benzo(a)pyrene. Studies have shown that BPDE is a highly mutagenic metabolite, with one of its stereoisomers being significantly more potent than others. pnas.org |

Ames Test for Mutagenicity

The Ames test, which utilizes various strains of Salmonella typhimurium, is a widely used method for assessing the mutagenic potential of chemical compounds. This compound has been shown to be a potent mutagen in this assay.

Specifically, certain stereoisomers of BPDE have demonstrated high mutagenic activity in S. typhimurium strains TA98 and TA100. pnas.org For example, (-)-BP-7β,8α-diol-9β,10β-epoxide 1 was found to be the most mutagenic isomer in these strains. pnas.org The high mutagenicity of BPDE in the Ames test is consistent with its known carcinogenic properties and its ability to form DNA adducts.

Molecular Modeling and Computational Studies

Molecular modeling and computational approaches have provided valuable insights into the interactions between this compound and DNA at the atomic level. These studies complement experimental data and help to elucidate the structural basis of BPDE's mutagenicity and carcinogenicity.

Empirical energy calculations have been used to examine the molecular structures of adducts formed between the enantiomers of anti-BPDE and double-stranded DNA models. nih.gov These studies have suggested that low-energy structures are more readily obtained with A-form DNA compared to B-form DNA. nih.gov While both the (+) and (-) adducts have similar energies, there are structural differences in the orientation of the benzo[a]pyrene (B130552) chromophore within the DNA helix. nih.gov

Molecular mechanics and computer graphics methods have been employed to study the non-covalent intercalative interactions between the enantiomers of anti-BPDE and a deoxydinucleoside model of DNA. nih.gov These investigations have revealed stereoselective differences in the interactions within the major and minor grooves of the DNA, as well as between the different enantiomers, in terms of attractive close contacts. nih.gov

More recent computational studies have explored how the local DNA sequence context influences the structural distortion caused by BPDE adducts in genes such as the RAS family. nih.gov These models suggest that interactions between the BPDE molecule and neighboring bases can lead to increased distortion of the DNA helix, which may in turn affect the efficiency of DNA repair and the likelihood of mutation. nih.gov Quantitative structure-activity relationship (QSAR) models have also been developed to correlate the molecular structure of polycyclic aromatic hydrocarbons with their carcinogenic activity, further highlighting the importance of molecular geometry in their biological effects. sci-hub.se

Enzymatic Assays and Reconstituted Systems

Enzymatic assays and reconstituted systems have been fundamental in elucidating the metabolic activation of benzo[a]pyrene to its ultimate carcinogenic form, this compound (BPDE). These in vitro approaches allow for a detailed examination of the specific enzymes involved and the stereochemical course of the metabolic pathway.

Reconstituted systems, typically involving purified enzymes and microsomal preparations, have been used to identify the key enzymatic players in BPDE formation. Early studies using rat liver microsomes demonstrated that the conversion of benzo[a]pyrene to BPDE is a multi-step process requiring the action of both cytochrome P450 (CYP) enzymes and epoxide hydrolase. Current time information in IL.

The general enzymatic pathway established through these studies is as follows:

Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, catalyze the initial epoxidation of benzo[a]pyrene at the 7,8-position to form benzo[a]pyrene-7,8-oxide (B196083).

Hydration: Epoxide hydrolase then hydrates the 7,8-epoxide to yield (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene.

Second Epoxidation: This diol is then subjected to a second epoxidation by cytochrome P450 enzymes at the 9,10-position, leading to the formation of the highly reactive this compound.

Enzymatic assays have also been crucial in determining the stereoselectivity of these reactions. It has been shown that the enzymes involved exhibit a high degree of stereospecificity, leading to the preferential formation of certain BPDE stereoisomers. The (+)-anti-BPDE isomer is often the major product and is considered to be the most tumorigenic of the four possible stereoisomers.

The table below provides an overview of the key enzymes and their roles in the formation of this compound, as determined through enzymatic assays and studies with reconstituted systems.

| Enzyme | Role in BPDE Formation | Key Findings from Enzymatic Assays |

| Cytochrome P450 (CYP1A1, CYP1B1) | - Catalyzes the initial epoxidation of benzo[a]pyrene at the 7,8-position. - Catalyzes the second epoxidation of (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene at the 9,10-position. | - Different CYP isozymes exhibit varying efficiencies in metabolizing benzo[a]pyrene and its intermediates. - The expression levels of these enzymes can influence an individual's susceptibility to benzo[a]pyrene-induced carcinogenesis. |

| Epoxide Hydrolase | - Catalyzes the hydration of benzo[a]pyrene-7,8-oxide to (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene. | - This step is crucial for the formation of the diol precursor to the highly mutagenic diol epoxide. - The activity of epoxide hydrolase can modulate the overall rate of BPDE formation. |

Q & A

Q. What is the metabolic pathway leading to BPDE formation from benzo[a]pyrene (BaP), and which enzymes regulate this process?

BPDE is the ultimate carcinogenic metabolite of BaP, formed via a two-step enzymatic process:

Phase I Metabolism : Cytochrome P450 enzymes (CYP1A1, CYP1B1) oxidize BaP to trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BP-7,8-diol) .

Epoxidation : CYP enzymes further oxidize BP-7,8-diol to form stereoisomeric diol epoxides, predominantly the (+)-anti-BPDE isomer, which exhibits high mutagenicity and tumorigenicity .

Key Methodologies :

Q. What experimental models are used to study BPDE-induced carcinogenesis, and what endpoints are measured?

Common Models :

- In vivo : Newborn mice intraperitoneally injected with BPDE isomers to assess pulmonary tumorigenicity (e.g., tumor multiplicity and incidence) .

- In vitro : Human bronchial epithelial cells (e.g., BEAS-2B) for studying malignant transformation via FHIT gene mutations . Human amniotic FL cells for proteomic analysis of BPDE-induced stress responses .

Endpoints : - DNA adduct quantification (e.g., -postlabelling) .

- Comet assay with formamidopyrimidine DNA glycosylase (Fpg) to detect oxidative DNA damage .

Q. How is BPDE detected and quantified in environmental or biological samples?

Analytical Techniques :

- HPLC and LC-MS/MS for resolving BPDE stereoisomers and their hydrolysis products (e.g., tetrols) .

- Immunostaining and mass spectrometry for detecting BPDE-DNA adducts in sperm or tissue samples .

Sample Preparation : - Solid-phase extraction (SPE) with dichloromethane or acetonitrile to isolate BPDE from complex matrices .

Q. What are the primary mechanisms of BPDE-induced DNA damage?

BPDE forms covalent adducts with DNA, preferentially binding to deoxyguanosine residues at N<sup>2</sup> positions, causing base-pairing errors and mutations . Key Methodologies :

- Comet assay (alkaline or Fpg-modified) to quantify DNA strand breaks .

- -postlabelling for high-sensitivity adduct detection .

Advanced Research Questions

Q. How do stereochemical configurations of BPDE isomers influence their carcinogenic potency?

The (+)-anti-BPDE isomer (7β,8α-dihydroxy-9α,10α-epoxide) is significantly more tumorigenic than its enantiomers. In mice, a 14 nmol dose induced 7.67 pulmonary tumors/mouse vs. <0.34 tumors/mouse for other isomers . Mechanistic Insight :

Q. What molecular pathways mediate BPDE-induced cellular stress responses?

BPDE activates:

Endoplasmic Reticulum (ER) Stress : Phosphorylation of eIF2α and ATF6 upregulation, leading to cell cycle arrest and apoptosis .

Ferroptosis : MARCHF1/GPX4 axis inhibition increases lipid peroxidation, impairing angiogenesis in placental cells .

Methodologies :

Q. How can conflicting data on BPDE metabolite ratios be resolved in experimental systems?

Metabolite ratios (e.g., diol epoxide 1 vs. 2) vary due to enzyme induction (e.g., phenobarbital vs. 3-methylcholanthrene pretreatment) and microsomal activity . Strategies :

Q. What novel methodologies improve the sensitivity of BPDE-DNA adduct detection?

- Nanoparticle-enhanced biosensors for low-abundance adduct detection.

- Single-cell sequencing to map adduct distribution in heterogeneous tissues.

Validation : Cross-correlate with traditional methods (e.g., comet assay, immunohistochemistry) .

Q. How does BPDE exposure during spermatogenesis affect germline genomic stability?

BPDE induces dose-dependent DNA fragmentation in human sperm, detectable via Fpg-modified comet assay. Adduct levels correlate with oxidative damage but not directly with fragmentation . Methodologies :

- Sperm chromatin dispersion test to assess DNA integrity.

- Cohort studies comparing smokers (high BaP exposure) vs. non-smokers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.